molecular formula C11H12N2O3S B3946280 Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- CAS No. 62773-60-8

Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]-

Cat. No.: B3946280
CAS No.: 62773-60-8
M. Wt: 252.29 g/mol
InChI Key: XZOIDNQRXHMHJF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with hydroxy, propenylamino, and thioxomethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- typically involves multiple steps, starting with the preparation of the benzoic acid core. The hydroxy group is introduced through a hydroxylation reaction, while the propenylamino and thioxomethylamino groups are added via substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The thioxomethyl group may also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-4-[[(2-propenylamino)thioxomethyl]amino]-: Similar structure but with a different position of the hydroxy group.

    2-Amino-5-hydroxybenzoic acid: Contains amino and hydroxy groups but lacks the thioxomethyl and propenylamino groups.

Uniqueness

Benzoic acid, 2-hydroxy-5-[[(2-propenylamino)thioxomethyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxy and thioxomethylamino groups allows for versatile reactivity and interactions with various biological and chemical systems.

Properties

IUPAC Name

2-hydroxy-5-(prop-2-enylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-2-5-12-11(17)13-7-3-4-9(14)8(6-7)10(15)16/h2-4,6,14H,1,5H2,(H,15,16)(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOIDNQRXHMHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366704
Record name ST50036567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62773-60-8
Record name ST50036567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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